![molecular formula C11H12BrIO B14036127 1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one](/img/structure/B14036127.png)
1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H12BrIO and a molecular weight of 367.02 g/mol . This compound is characterized by the presence of bromine, iodine, and an ethyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one typically involves the bromination of 1-(3-ethyl-5-iodophenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenylpropanones.
Oxidation: Formation of corresponding ketones.
Reduction: Formation of corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one involves its ability to act as an electrophile in various chemical reactions. The bromine and iodine atoms enhance its reactivity, allowing it to participate in nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-1-(2-ethylphenyl)propan-2-one
- 1-Bromo-1-(4-ethylphenyl)propan-2-one
- 1-Iodo-1-(3-ethyl-5-bromophenyl)propan-2-one
Uniqueness
1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. This dual halogenation makes it a valuable intermediate for synthesizing complex molecules .
Eigenschaften
Molekularformel |
C11H12BrIO |
---|---|
Molekulargewicht |
367.02 g/mol |
IUPAC-Name |
1-bromo-1-(3-ethyl-5-iodophenyl)propan-2-one |
InChI |
InChI=1S/C11H12BrIO/c1-3-8-4-9(6-10(13)5-8)11(12)7(2)14/h4-6,11H,3H2,1-2H3 |
InChI-Schlüssel |
NDQYVQVGYNAQGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)I)C(C(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.